1-Ethyl-3-vinyl-1H-pyrazole
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Overview
Description
1-Ethyl-3-vinyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-vinyl-1H-pyrazole can be synthesized through various methodsAnother method includes the use of multicomponent reactions, where a combination of aldehydes, hydrazines, and alkynes are reacted under specific conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors may be employed to streamline the production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in 1-ethyl-3-ethyl-1H-pyrazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: 1-Ethyl-3-ethyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses .
Comparison with Similar Compounds
1-Ethyl-3-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Ethyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a vinyl group.
1-Vinyl-3-methyl-1H-pyrazole: Similar structure but with a vinyl group instead of an ethyl group.
1-Ethyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a vinyl group.
The uniqueness of this compound lies in its combination of ethyl and vinyl groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3-ethenyl-1-ethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-6-9(4-2)8-7/h3,5-6H,1,4H2,2H3 |
InChI Key |
WCRNZUNBQOPEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C=C |
Origin of Product |
United States |
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